molecular formula C7H7ClN2O B6203005 2-chloro-6-cyclopropoxypyrazine CAS No. 1209459-91-5

2-chloro-6-cyclopropoxypyrazine

Cat. No. B6203005
CAS RN: 1209459-91-5
M. Wt: 170.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-cyclopropoxypyrazine (2-CCP) is a cyclopropylpyrazine compound that has been studied for its potential applications in the fields of medicine and scientific research. It has been found to possess unique properties that make it a useful tool in the lab and in the treatment of various diseases and conditions.

Mechanism of Action

2-chloro-6-cyclopropoxypyrazine is believed to act as an inhibitor of enzymes, which means that it binds to an enzyme and prevents it from functioning properly. This inhibition of enzymes can lead to the inhibition of various biochemical reactions, which can have a variety of effects on the body. Additionally, 2-chloro-6-cyclopropoxypyrazine is believed to interact with other biomolecules, such as proteins and lipids, which can also lead to a variety of physiological effects.
Biochemical and Physiological Effects
2-chloro-6-cyclopropoxypyrazine has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been found to have neuroprotective and immunomodulatory effects. Additionally, it has been found to have anti-oxidant and anti-microbial properties.

Advantages and Limitations for Lab Experiments

2-chloro-6-cyclopropoxypyrazine has several advantages for use in lab experiments. It is relatively inexpensive to synthesize, and it has a high solubility in organic solvents, making it easy to use in a variety of experiments. Additionally, it is stable under a variety of conditions, making it a reliable tool for use in lab experiments. However, it has some limitations as well. It has a low boiling point, making it difficult to use in experiments that require high temperatures. Additionally, it is not very soluble in aqueous solutions, making it difficult to use in experiments that require aqueous solutions.

Future Directions

There are several potential future directions for the use of 2-chloro-6-cyclopropoxypyrazine. It could be used to develop new drugs or therapies for the treatment of various diseases and conditions. Additionally, it could be used to study the structure and function of proteins and other biomolecules in more detail. It could also be used to study the effects of drugs on cells and to develop new methods for drug delivery. Finally, it could be used to study the structure and function of the nervous system and to develop new treatments for neurological disorders.

Synthesis Methods

2-chloro-6-cyclopropoxypyrazine can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, the Ullmann reaction, and the Diels-Alder reaction. The Grignard reaction is the most commonly used method for the synthesis of 2-chloro-6-cyclopropoxypyrazine, as it is a simple and cost-effective method that produces high yields of the compound. The Wittig reaction is also used to synthesize 2-chloro-6-cyclopropoxypyrazine, but it is more complex and produces lower yields than the Grignard reaction. The Ullmann reaction and the Diels-Alder reaction are also used to synthesize 2-chloro-6-cyclopropoxypyrazine, but they are more complex and less cost-effective than the Grignard reaction.

Scientific Research Applications

2-chloro-6-cyclopropoxypyrazine has been found to be a useful tool in the field of scientific research due to its unique properties. It has been used as a catalyst in organic synthesis, as a reagent for the synthesis of heterocyclic compounds, and as an inhibitor of enzymes. It has also been used to study the structure and properties of proteins and other biomolecules. Additionally, it has been used to study the effects of drugs on cells and to study the structure and function of the nervous system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-6-cyclopropoxypyrazine involves the reaction of 2,6-dichloropyrazine with cyclopropyl alcohol in the presence of a base to form the intermediate 2-chloro-6-cyclopropoxy-pyrazine. The intermediate is then treated with a chlorinating agent to yield the final product.", "Starting Materials": [ "2,6-dichloropyrazine", "cyclopropyl alcohol", "base", "chlorinating agent" ], "Reaction": [ "Step 1: 2,6-dichloropyrazine is reacted with cyclopropyl alcohol in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as dimethylformamide, at elevated temperature to form the intermediate 2-chloro-6-cyclopropoxy-pyrazine.", "Step 2: The intermediate is then treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, in an aprotic solvent, such as dichloromethane, at low temperature to yield the final product, 2-chloro-6-cyclopropoxypyrazine." ] }

CAS RN

1209459-91-5

Product Name

2-chloro-6-cyclopropoxypyrazine

Molecular Formula

C7H7ClN2O

Molecular Weight

170.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.